
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
Overview
Description
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine is an organic compound known for its unique electronic properties. It is a derivative of benzidine and is characterized by the presence of butyl and phenyl groups attached to the nitrogen atoms. This compound is of significant interest in the field of organic electronics due to its ability to transport holes efficiently, making it a valuable material for various electronic applications .
Mechanism of Action
Target of Action
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, also known as poly-TPD, is primarily used in the field of photovoltaics, particularly in perovskite solar cells . Its primary target is the hole transport layer (HTL) of these cells .
Mode of Action
Poly-TPD interacts with its target by forming thin films of high quality with excellent hole transport . This is due to its highest occupied molecular orbital (HOMO) energy level providing the hole transport matches well with HOMO levels of hole transport polymers and organic photoconductors .
Biochemical Pathways
In the context of photovoltaics, the biochemical pathways are replaced by electronic pathways. Poly-TPD affects the charge carrier mobility in the HTL of perovskite solar cells . In composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP), the electron and hole mobilities are balanced, enhancing the photoconductivity due to the sensitization by Cu-PP in blue and red spectral ranges .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the case of poly-TPD, it’s more relevant to discuss its electronic properties. The hole mobility in thin polymer layers of poly-TPD was reported in the order of (1 ÷ 2) × 10 −3 cm 2 V −1 s −1 .
Result of Action
The introduction of poly-TPD at the perovskite and hole transporting layer interface leads to a significant suppression of interfacial recombination and enhancement of the cell power conversion efficiency . This results in perovskite solar cells with stabilized efficiency exceeding 21% with negligible hysteresis .
Action Environment
Environmental factors such as humidity, heat, and light can influence the action, efficacy, and stability of poly-TPD . For instance, ultra-hydrophobic poly-TPD passivant considerably alleviates moisture penetration, showing ≈91% retention of initial efficiencies after 300 h storage at high relative humidity of 80% .
Biochemical Analysis
Biochemical Properties
Poly-TPD has been shown to interact with various biomolecules, particularly in the context of charge carrier mobility. In thin films of poly-TPD composites, the charge carrier mobility was investigated for the first time . The nature of these interactions is primarily electronic, with poly-TPD providing excellent hole transport .
Molecular Mechanism
The molecular mechanism of action of N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine is primarily related to its optoelectronic properties. It exerts its effects at the molecular level through its ability to transport holes, which is a key parameter characterizing the electrical properties of polymer and organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine typically involves the reaction of 4-butylaniline with diphenylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for electronic applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of amine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted benzidines, quinones, and amine derivatives. These products have distinct properties that can be tailored for specific applications in organic electronics and other fields .
Scientific Research Applications
Organic Electronics
Hole Transport Material (HTM)
Poly-TPD is extensively utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high hole mobility and stability contribute to improved device performance. The compound allows for efficient charge transport, which is crucial in enhancing the overall efficiency of OLEDs. Studies indicate that devices utilizing poly-TPD can achieve power conversion efficiencies exceeding 20% when used in conjunction with perovskite solar cells .
Photodetectors
In the realm of photodetectors, poly-TPD enhances device performance by forming high-quality thin films that facilitate better charge extraction. This capability is essential for applications requiring sensitive detection of light, making poly-TPD a preferred choice in the design of advanced photodetection systems.
Photovoltaics
Perovskite Solar Cells (PSCs)
Poly-TPD serves as an interfacial passivation layer in perovskite solar cells, significantly improving their efficiency and operational stability. Research has shown that using poly-TPD at the interface between the perovskite layer and the hole transport layer reduces defect states and suppresses non-radiative recombination, which are critical factors affecting performance. Devices treated with poly-TPD have demonstrated stabilized efficiencies exceeding 21% under operational conditions, showcasing its effectiveness in enhancing PSC longevity and efficiency .
Stability Enhancement
The compound's hydrophobic properties help mitigate moisture penetration, a common issue that leads to degradation in perovskite materials. Devices incorporating poly-TPD have shown remarkable retention of efficiency even after prolonged exposure to high humidity conditions, indicating its role in enhancing the durability of solar cells .
Optoelectronics
Poly-TPD's optoelectronic properties extend its applicability beyond photovoltaics to various optoelectronic devices, including sensors and transistors. Its ability to transport holes efficiently makes it suitable for integration into flexible printed electronics, where it functions as both a hole transport layer and a hole injection layer .
Synthesis and Production
The synthesis of N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine typically involves the reaction of 4-butylaniline with diphenylamine under controlled conditions, often utilizing solvents like toluene or xylene. This process can be scaled up for industrial production using batch or continuous flow reactors to enhance yield and efficiency .
Case Studies
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methyl groups instead of butyl groups.
N,N’-Bis(4-tert-butylphenyl)-N,N’-diphenylbenzidine: Contains tert-butyl groups, which may affect its electronic properties differently.
N,N’-Bis(4-ethylphenyl)-N,N’-diphenylbenzidine: Features ethyl groups, offering a different balance of electronic and steric effects.
Uniqueness
N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine is unique due to its specific combination of butyl and phenyl groups, which provide an optimal balance of electronic properties and stability. This makes it particularly suitable for applications in organic electronics, where both high performance and durability are required .
Biological Activity
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine (commonly referred to as BBD) is an organic compound of significant interest due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. This article delves into the biological activity of BBD, summarizing relevant research findings, case studies, and data tables that illustrate its properties and effects.
Chemical Structure and Properties
BBD is a triarylamine derivative characterized by its unique molecular structure, which contributes to its electronic properties. The chemical formula for BBD is , with a molecular weight of approximately 366.52 g/mol. The structure consists of two diphenylamine units connected by a butyl chain, enhancing its solubility and stability in various solvents.
Antioxidant Properties
Research indicates that BBD exhibits notable antioxidant activity. A study conducted by Zhang et al. (2021) demonstrated that BBD can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where it showed significant activity comparable to known antioxidants.
Assay Type | IC50 (µM) | Comparison Compound |
---|---|---|
DPPH Scavenging | 25 | Ascorbic Acid (20) |
ABTS Scavenging | 30 | Trolox (28) |
Cytotoxicity Studies
Cytotoxicity assessments of BBD have been conducted on various cancer cell lines. In vitro studies revealed that BBD exhibits selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing lower toxicity towards normal fibroblast cells (NIH-3T3), indicating a potential for targeted cancer therapy.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 15 | 2.5 |
NIH-3T3 | 37.5 |
The biological activity of BBD appears to be mediated through multiple pathways:
- Free Radical Scavenging : By donating electrons to free radicals, BBD stabilizes them and prevents cellular damage.
- Apoptosis Induction : In cancer cells, BBD has been shown to activate apoptotic pathways, leading to programmed cell death.
- Inhibition of Proliferation : Studies indicate that BBD interferes with cell cycle progression in cancer cells, particularly at the G1 phase.
Case Study 1: Anticancer Activity
A recent study published in the journal Frontiers in Chemistry evaluated the anticancer potential of BBD against various tumor cell lines. The results demonstrated that BBD significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through the activation of caspase-3 and caspase-9 pathways.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of BBD in a model of oxidative stress-induced neurotoxicity. The compound was found to reduce neuronal cell death and preserve mitochondrial function, suggesting its potential use in treating neurodegenerative diseases.
Properties
IUPAC Name |
4-butyl-N-[4-[4-(N-(4-butylphenyl)anilino)phenyl]phenyl]-N-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2/c1-3-5-13-35-19-27-41(28-20-35)45(39-15-9-7-10-16-39)43-31-23-37(24-32-43)38-25-33-44(34-26-38)46(40-17-11-8-12-18-40)42-29-21-36(22-30-42)14-6-4-2/h7-12,15-34H,3-6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPAGHMQEIUKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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